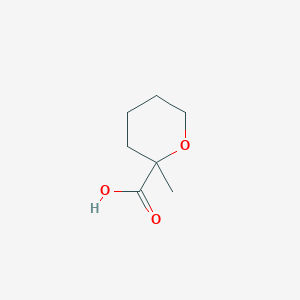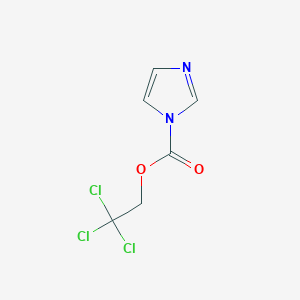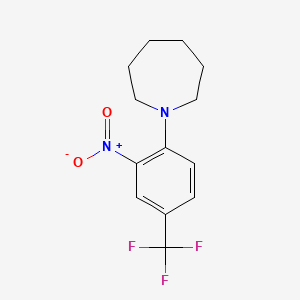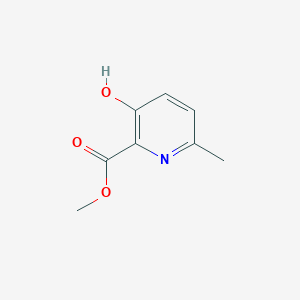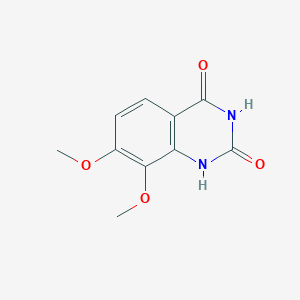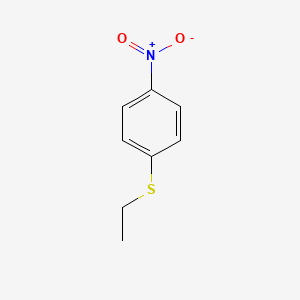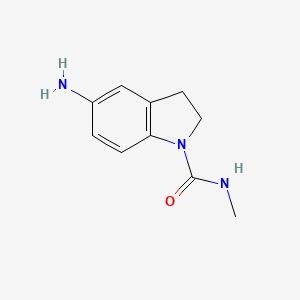
3-硝基-5-碘苯三氟化物
描述
3-Nitro-5-iodobenzotrifluoride is an organic compound with the molecular formula C₇H₃F₃INO₂. It is a derivative of benzotrifluoride, characterized by the presence of nitro and iodine substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
科学研究应用
3-Nitro-5-iodobenzotrifluoride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用机制
- Primary Targets : While specific targets for 3-Nitro-5-iodobenzotrifluoride are not widely documented, it is essential to recognize that this compound is an insensitive high explosive (IHE) used in insensitive munitions (IMs) . Its primary targets likely involve interactions with cellular components or biological processes related to explosive behavior.
- Interaction with Targets : The combination of 3-Nitro-5-iodobenzotrifluoride with other materials, such as ammonium perchlorate (AP), can effectively utilize their advantages. Understanding the interaction mechanism between 3-Nitro-5-iodobenzotrifluoride and AP is crucial for designing effective combinations .
Target of Action
Mode of Action
生化分析
Biochemical Properties
3-Nitro-5-iodobenzotrifluoride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 3-Nitro-5-iodobenzotrifluoride and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in its catalytic activity. This interaction is crucial for understanding the compound’s potential effects on drug metabolism and detoxification processes.
Cellular Effects
3-Nitro-5-iodobenzotrifluoride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, 3-Nitro-5-iodobenzotrifluoride can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization. These effects highlight the compound’s potential impact on cellular function and viability.
Molecular Mechanism
At the molecular level, 3-Nitro-5-iodobenzotrifluoride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic efficiency. Additionally, 3-Nitro-5-iodobenzotrifluoride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-5-iodobenzotrifluoride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Nitro-5-iodobenzotrifluoride is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Nitro-5-iodobenzotrifluoride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and gene expression . At higher doses, 3-Nitro-5-iodobenzotrifluoride can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
3-Nitro-5-iodobenzotrifluoride is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the oxidative metabolism of various compounds . The compound’s influence on metabolic pathways can lead to changes in metabolite levels and metabolic flux. Understanding these interactions is essential for predicting the compound’s effects on overall metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Nitro-5-iodobenzotrifluoride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 3-Nitro-5-iodobenzotrifluoride can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution properties are important for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 3-Nitro-5-iodobenzotrifluoride is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-Nitro-5-iodobenzotrifluoride may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating the compound’s mechanisms of action and potential therapeutic applications.
准备方法
3-Nitro-5-iodobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the nitration of 3-iodo-5-methyltrifluorobenzene followed by deprotection to obtain the desired product . Another method involves the reaction of 4-trifluoromethyl-2-nitrobenzoic acid with sodium iodide in the presence of copper (I) oxide, potassium phosphate, bismuth (III) nitrate pentahydrate, and palladium (II) trifluoroacetate in dimethyl sulfoxide at 170°C for 20 hours .
化学反应分析
3-Nitro-5-iodobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
相似化合物的比较
3-Nitro-5-iodobenzotrifluoride can be compared with other similar compounds, such as:
3-Nitrobenzotrifluoride: Lacks the iodine substituent, making it less reactive in substitution reactions.
5-Iodo-2-nitrobenzotrifluoride: Similar structure but with different positioning of the nitro and iodine groups, leading to different reactivity and applications.
3-Iodo-5-methylbenzotrifluoride: Contains a methyl group instead of a nitro group, resulting in different chemical properties and uses.
These comparisons highlight the unique reactivity and versatility of 3-Nitro-5-iodobenzotrifluoride in various chemical processes.
属性
IUPAC Name |
1-iodo-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANTUHUNKDGMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445877 | |
| Record name | 1-Iodo-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41253-01-4 | |
| Record name | 1-Iodo-3-nitro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41253-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


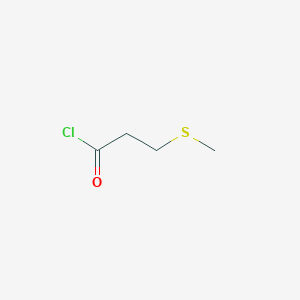

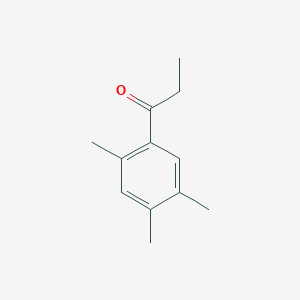
![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)
